N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C17H9F2N3OS2 and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications
Metal-Catalyzed C-H Bond Functionalization
Compounds with structural motifs similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide have been synthesized and characterized, showcasing their potential in metal-catalyzed C-H bond functionalization reactions. The characterization of such compounds via various spectroscopic methods indicates their relevance in developing new synthetic pathways (Hamad H. Al Mamari et al., 2019).
Cytotoxic Potential Against Cancer Cells
Research on derivatives of benzothiazole, structurally related to the target compound, has demonstrated significant cytotoxic potentials against various cancer cell lines, including lung, cervical, and breast cancer. These studies also involve molecular docking to understand the binding mechanisms against antibacterial targets, highlighting the compounds' utility in cancer research (Swathi Thumula et al., 2020).
Antimicrobial Activity
Compounds within the same family have shown antimicrobial activities against both bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The synthesis techniques and evaluation methods provide insights into their mechanism of action and effectiveness against microbial resistance (N. Rezki et al., 2016).
Corrosion Inhibition
Derivatives of benzothiazole have been studied for their corrosion inhibiting effects on steel in acidic environments. These studies include electrochemical methods and theoretical calculations to understand the inhibitors' efficiency and mechanism, suggesting potential applications in materials science and engineering (Zhiyong Hu et al., 2016).
Anticancer Agents
The synthesis and evaluation of benzothiazole acylhydrazones have revealed their potential as anticancer agents. The studies focus on cytotoxic activity against various cancer cell lines and explore the structure-activity relationships, providing a foundation for developing targeted anticancer therapies (Derya Osmaniye et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Pharmacokinetics
The lipophilicity of benzothiazole derivatives can influence their bioavailability .
Result of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis, suggesting they may inhibit the growth of this bacterium .
Action Environment
The luminescent properties of benzothiazole derivatives can be influenced by the environment, suggesting that environmental factors may also influence their biological activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit broad-spectrum antibacterial activities against various bacterial strains .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit various enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3OS2/c18-9-4-3-5-10(19)14(9)15(23)22-17-21-12(8-24-17)16-20-11-6-1-2-7-13(11)25-16/h1-8H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALRJKWKSTZGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.